molecular formula C24H17N3O3S B15035235 N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B15035235
M. Wt: 427.5 g/mol
InChI Key: IRCZHKMEPOXQFT-UHFFFAOYSA-N
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Description

N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a benzofuran ring, and a carbamothioyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized by the cyclization of o-hydroxyaryl ketones with an aldehyde in the presence of an acid catalyst.

    Coupling Reaction: The benzoxazole and benzofuran intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
  • N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
  • 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Uniqueness

N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to its combination of benzoxazole and benzofuran rings, along with the carbamothioyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H17N3O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H17N3O3S/c1-14-9-10-20-18(11-14)26-23(30-20)16-6-4-7-17(12-16)25-24(31)27-22(28)21-13-15-5-2-3-8-19(15)29-21/h2-13H,1H3,(H2,25,27,28,31)

InChI Key

IRCZHKMEPOXQFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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